molecular formula C9H9N3O B112925 2-Amino-8-methoxyquinazoline CAS No. 708-15-6

2-Amino-8-methoxyquinazoline

Cat. No.: B112925
CAS No.: 708-15-6
M. Wt: 175.19 g/mol
InChI Key: HZZMAAQLRLRCAG-UHFFFAOYSA-N
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Description

2-Amino-8-methoxyquinazoline (CAS No. 708-15-6) is a heterocyclic compound with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . Its structure features a quinazoline core substituted with an amino group at position 2 and a methoxy group at position 8 (Figure 1).

Properties

IUPAC Name

8-methoxyquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZMAAQLRLRCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587793
Record name 8-Methoxyquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-15-6
Record name 8-Methoxy-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxyquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloro-Quinazoline Intermediate Synthesis

The synthesis of this compound typically begins with the preparation of 2-chloro-8-methoxyquinazoline, a key intermediate. A method described by Brahmaiah et al. involves the reaction of 8-methoxyquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) in the presence of 2,3,5-collidine. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group at position 2 with a chlorine atom.

Reaction Conditions :

  • Substrate : 8-Methoxyquinazolin-4(3H)-one (4 g, 22 mmol)

  • Reagents : POCl₃ (excess), 2,3,5-collidine (5 mL, 38.8 mmol)

  • Temperature : 100°C

  • Duration : 16 hours

  • Yield : 65% (isolated as off-white solid).

This intermediate serves as a precursor for further functionalization, particularly amination at position 2.

Optimization Strategies for Large-Scale Production

Solvent and Temperature Effects

Industrial-scale synthesis prioritizes solvent efficiency and reaction kinetics. Data from analogous quinazoline syntheses reveal the following trends:

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF1001665
Acetonitrile801258
THF701852

DMF outperforms other solvents due to its high boiling point and ability to stabilize intermediates.

Industrial Production Challenges

Purification and Yield Maximization

Industrial methods face challenges in isolating high-purity this compound. Chromatographic purification on silica gel (eluent: ethyl acetate/hexane) remains standard, but scalability issues necessitate alternatives:

  • Crystallization : Optimizing solvent mixtures (e.g., ethanol/water) to enhance crystal formation.

  • Yield Loss Mitigation : Recycling unreacted starting materials via distillation or extraction.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-8-methoxyquinazoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: The compound can be reduced to form dihydroquinazoline derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) or sulfuryl chloride (SO2Cl2) can be used to replace the amino or methoxy groups with halogens.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .

Scientific Research Applications

2-Amino-8-methoxyquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-8-methoxyquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Physicochemical Properties :

  • Storage : Requires protection from light and storage under inert conditions at room temperature .
  • Regulatory Information : Classified under HS code 2933990090, with a general import tariff of 20.0% and a most-favored-nation (MFN) tariff of 6.5% .

Synthesis: A metal-free synthetic approach has been developed for 2-aminoquinazoline derivatives, enabling moderate to good yields under mild conditions. This method emphasizes functionalization at the 2-position, which serves as a handle for further structural diversification .

Comparison with Similar Compounds

Structural Analogs Within Quinazoline Derivatives

2-Amino-8-methoxyquinazoline belongs to a broader class of 2-aminoquinazoline derivatives. Table 1 highlights key structural analogs synthesized via alkylation and substitution reactions :

Table 1: Selected 2-Aminoquinazoline Derivatives and Their Properties

Compound Name Substituents Yield (%) Melting Point (°C)
This compound 8-OCH₃ - Not reported
N-(3-Bromobenzyl)-4-methylquinazolin-2-amine (3al) 3-Br, 4-CH₃ 79 114–115
N-(4-Iodobenzyl)-4-methylquinazolin-2-amine (3am) 4-I, 4-CH₃ 72 177–178
4-Methyl-N-(naphthalen-2-ylmethyl)quinazolin-2-amine (3ap) Naphthalen-2-yl, 4-CH₃ 84 150–151

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., bromo, iodo) increase melting points, likely due to enhanced intermolecular interactions .
  • Yield Variability : Bulky substituents (e.g., naphthalen-2-yl in 3ap) correlate with higher yields (84%), suggesting steric effects may stabilize intermediates .

Substituent Effects: Methoxy vs. Hydroxy Groups

Replacing the 8-methoxy group with a hydroxy group alters physicochemical properties. For example, 2-amino-8-hydroxyquinoline (CAS 70125-16-5, a quinoline analog) exhibits a melting point of 157–160°C , whereas this compound’s melting point is unreported. The hydroxy group’s ability to form hydrogen bonds may enhance thermal stability compared to methoxy-substituted analogs.

Biological Activity

2-Amino-8-methoxyquinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have gained attention in medicinal chemistry due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{10}H_{10}N_{2}O
  • Molecular Weight : 178.20 g/mol

This compound features a quinazoline ring with an amino group at the 2-position and a methoxy group at the 8-position, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF-710Disruption of microtubule assembly
A43115Induction of apoptosis
HT-2912Cell cycle arrest

A study indicated that compounds derived from quinazoline exhibit significant anti-proliferative effects, with this compound causing nuclear fragmentation in MCF-7 cells, indicating its effectiveness in disrupting cancer cell viability .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria:

Microorganism Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1565
Candida albicans1180

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been explored extensively. Research indicates that compounds like this compound can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Case Studies

  • Case Study on Cancer Treatment : In a preclinical study, the administration of this compound to mice bearing human tumor xenografts resulted in a significant reduction in tumor size compared to control groups. This study highlighted its potential as an adjunct therapy in cancer treatment.
  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that formulations containing this compound showed improved outcomes compared to standard treatments, particularly in cases resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. Research has shown that modifications at various positions on the quinazoline ring can enhance or reduce biological activity:

  • Position 2 : Substitution with electron-donating groups increases anticancer activity.
  • Position 8 : The presence of a methoxy group is essential for maintaining antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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